Carbamic acid, (3-oxobutyl)phenyl-, methyl ester
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Overview
Description
Carbamic acid, (3-oxobutyl)phenyl-, methyl ester is a chemical compound with the molecular formula C12H15NO3. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-oxobutyl)phenyl-, methyl ester typically involves the reaction of phenyl isocyanate with a suitable alcohol, such as methanol, in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification of the final product to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-oxobutyl)phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (3-oxobutyl)phenyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-oxobutyl)phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: A similar compound with a phenyl group instead of the (3-oxobutyl) group.
Carbamic acid, methyl-, 3-methylphenyl ester: Another related compound with a methylphenyl group.
Uniqueness
Carbamic acid, (3-oxobutyl)phenyl-, methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its (3-oxobutyl) group provides unique reactivity and interaction potential compared to other carbamic acid derivatives.
Properties
CAS No. |
845618-97-5 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl N-(3-oxobutyl)-N-phenylcarbamate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)8-9-13(12(15)16-2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
KEQRGMFCRMNFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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